molecular formula C18H19F3N6O2 B12384590 ALK/ROS1-IN-4 (hydrate)

ALK/ROS1-IN-4 (hydrate)

Cat. No.: B12384590
M. Wt: 408.4 g/mol
InChI Key: ABGFMJZZJDCODF-SBSPUUFOSA-N
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Description

ALK/ROS1-IN-4 (hydrate) is a dual inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 kinase. These kinases are involved in various cellular processes, including cell growth and differentiation. The compound is primarily used in scientific research to study its effects on these kinases and their associated pathways .

Preparation Methods

The synthesis of ALK/ROS1-IN-4 (hydrate) involves several steps, typically starting with the preparation of pyrazolopyrimidine compounds. The synthetic route includes the following steps:

    Formation of the pyrazolopyrimidine core: This involves the reaction of appropriate starting materials under specific conditions to form the core structure.

    Functionalization: Various functional groups are introduced to the core structure to enhance its inhibitory activity against ALK and ROS1 kinases.

    Hydration: The final step involves the addition of water molecules to form the hydrate.

Chemical Reactions Analysis

ALK/ROS1-IN-4 (hydrate) undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, which may have different biological activities.

    Substitution: Various substitution reactions can introduce different functional groups into the compound, potentially altering its inhibitory activity.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ALK/ROS1-IN-4 (hydrate) has several scientific research applications:

Mechanism of Action

ALK/ROS1-IN-4 (hydrate) exerts its effects by inhibiting the activity of ALK and ROS1 kinases. These kinases are involved in signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can disrupt these pathways, leading to reduced cell proliferation and increased cell death in cancer cells .

Comparison with Similar Compounds

ALK/ROS1-IN-4 (hydrate) is unique in its dual inhibitory activity against both ALK and ROS1 kinases. Similar compounds include:

These compounds share similar mechanisms of action but differ in their potency, selectivity, and ability to overcome resistance.

Properties

Molecular Formula

C18H19F3N6O2

Molecular Weight

408.4 g/mol

IUPAC Name

3-(5,5-dimethyl-2H-1,2,4-oxadiazol-3-yl)-N-[(1R)-1-(2,3,5-trifluorophenyl)ethyl]pyrazolo[1,5-a]pyrimidin-5-amine;hydrate

InChI

InChI=1S/C18H17F3N6O.H2O/c1-9(11-6-10(19)7-13(20)15(11)21)23-14-4-5-27-17(24-14)12(8-22-27)16-25-18(2,3)28-26-16;/h4-9H,1-3H3,(H,23,24)(H,25,26);1H2/t9-;/m1./s1

InChI Key

ABGFMJZZJDCODF-SBSPUUFOSA-N

Isomeric SMILES

C[C@H](C1=C(C(=CC(=C1)F)F)F)NC2=NC3=C(C=NN3C=C2)C4=NC(ON4)(C)C.O

Canonical SMILES

CC(C1=C(C(=CC(=C1)F)F)F)NC2=NC3=C(C=NN3C=C2)C4=NC(ON4)(C)C.O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.